4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
Overview
Description
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, also known as HOTPP, is a fluorinated polyaminergic compound. It has the molecular formula C9H14F3NO5 and a molecular weight of 273.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H14F3NO5 . This compound includes a piperidine ring and a hydroxyl group attached to a trifluoroethyl side chain.Scientific Research Applications
Lipid Peroxidation and Redox Biology 4-Hydroxy-2-nonenal (HNE) is a significant product of lipid peroxidation, noted for its reactivity and cytotoxic properties. It forms through various oxidative pathways, involving hydroperoxides and radical species, leading to HNE-adducts that have been detected in conditions like atherosclerotic lesions. Mass spectrometry, alongside specific enrichment strategies, plays a crucial role in identifying HNE-modified proteins in biological samples, facilitating the understanding of HNE's impact on cell signaling proteins in physiological and disease contexts Spickett, 2013.
Coordination Polymers and Crystallography The study of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals underlines the structural diversity depending on reaction conditions and metals used. These polymers demonstrate different dimensionalities and are characterized using X-ray crystallography, showcasing the versatility of components like oxalate in constructing complex structures Das et al., 2009.
Crystal and Molecular Structure Analysis 4-Piperidinecarboxylic acid hydrochloride's crystal structure provides insights into its conformations and interactions, with hydrogen bonding playing a significant role in its stability. This research contributes to a deeper understanding of molecular structures and their implications for chemical reactivity and potential applications Szafran et al., 2007.
Anticancer Activity of Pyrano[3,2-c]chromene Derivatives Derivatives synthesized through a one-pot condensation reaction demonstrated significant in vitro anticancer activity against several cancer cell lines, including breast, colon, and liver cancer cells. Their ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with detailed structure-activity relationship analysis, highlights the potential therapeutic applications of such molecules El-Agrody et al., 2020.
Synthesis and Structure of Piperidine Derivatives The synthesis and molecular structure analysis of various piperidine derivatives, including (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, highlight the significance of hydrogen bonding and C-H...π interactions in determining the stability and reactivity of these compounds. Such research aids in the development of new chemical entities with potential pharmaceutical applications Khan et al., 2013.
Mechanism of Action
Target of Action
The primary targets of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As with the target of action, ongoing research is being conducted to elucidate how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, more information about these effects will become available .
Safety and Hazards
Properties
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRIBLVYFBLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1298094-30-0 | |
Record name | 4-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1298094-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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